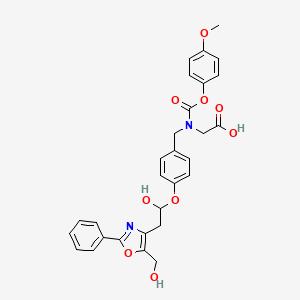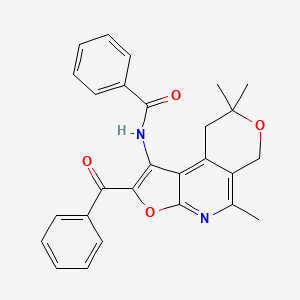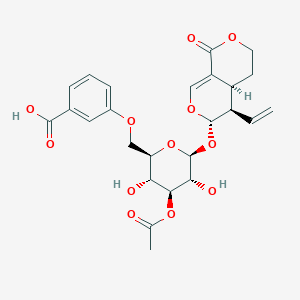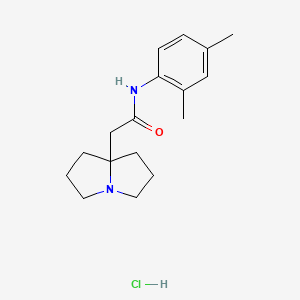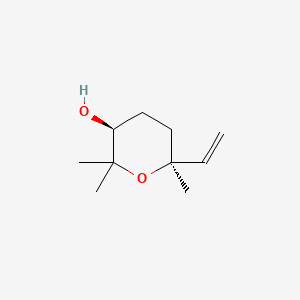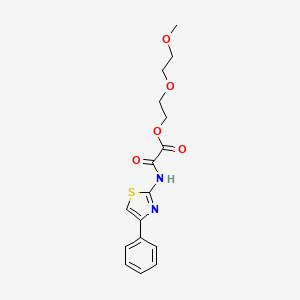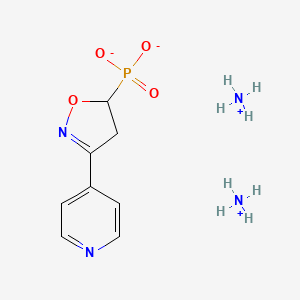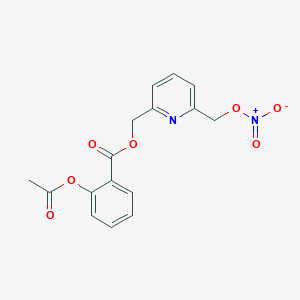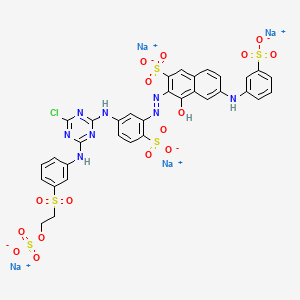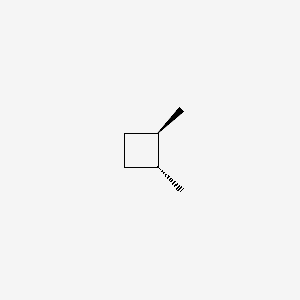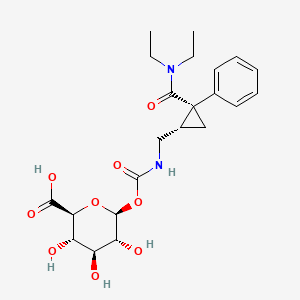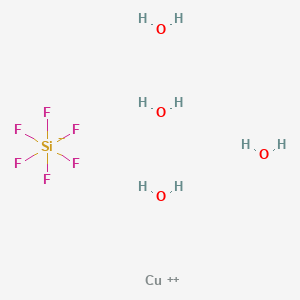
Cupric hexafluorosilicate tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric hexafluorosilicate tetrahydrate is an inorganic chemical compound of copper from the group of hexafluorosilicates. It is known for its use as a pesticide and was historically used as a wood preservative . The compound has the molecular formula CuF6Si·4H2O and is characterized by its blue, monoclinic, efflorescent crystals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cupric hexafluorosilicate tetrahydrate can be synthesized by reacting copper(II) oxide or copper(II) hydroxide with hexafluorosilicic acid. The reaction typically occurs in an aqueous medium and results in the formation of the tetrahydrate form of the compound.
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of copper(II) compounds with hexafluorosilicic acid under specific temperature and pH conditions to ensure the formation of the desired tetrahydrate form. The product is then purified and crystallized to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Cupric hexafluorosilicate tetrahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can undergo substitution reactions where the hexafluorosilicate ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium chloride, potassium nitrate.
Major Products Formed:
Oxidation: Formation of copper(III) compounds.
Reduction: Formation of copper(I) compounds.
Substitution: Formation of various copper salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Cupric hexafluorosilicate tetrahydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in medical treatments due to its copper content.
Industry: Utilized in the dyeing and hardening of white marble, as well as in the treatment of plant diseases.
Mecanismo De Acción
The mechanism of action of cupric hexafluorosilicate tetrahydrate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and DNA. This oxidative stress leads to the antimicrobial and pesticidal effects of the compound .
Comparación Con Compuestos Similares
Cupric Chloride: Another copper(II) compound with similar antimicrobial properties.
Cupric Sulfate: Widely used as a fungicide and herbicide.
Cupric Nitrate: Used in various chemical syntheses and as a catalyst.
Uniqueness: Cupric hexafluorosilicate tetrahydrate is unique due to its hexafluorosilicate ion, which imparts specific chemical properties and reactivity. Its use as a pesticide and wood preservative also distinguishes it from other copper compounds .
Propiedades
Número CAS |
25869-11-8 |
|---|---|
Fórmula molecular |
CuF6H8O4Si |
Peso molecular |
277.68 g/mol |
Nombre IUPAC |
copper;hexafluorosilicon(2-);tetrahydrate |
InChI |
InChI=1S/Cu.F6Si.4H2O/c;1-7(2,3,4,5)6;;;;/h;;4*1H2/q+2;-2;;;; |
Clave InChI |
NVCPXIBVEJXMKG-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


